CCs2O3

Cesium bicarbonate

CAS No.: 29703-01-3

Cat. No.: VC8464971

Molecular Formula: Cs2CO3

CCs2O3

Molecular Weight: 325.820 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29703-01-3 |

|---|---|

| Molecular Formula | Cs2CO3 CCs2O3 |

| Molecular Weight | 325.820 g/mol |

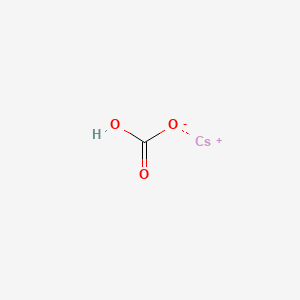

| IUPAC Name | cesium;hydrogen carbonate |

| Standard InChI | InChI=1S/CH2O3.Cs/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 |

| Standard InChI Key | FJDQFPXHSGXQBY-UHFFFAOYSA-L |

| SMILES | C(=O)(O)[O-].[Cs+] |

| Canonical SMILES | C(=O)([O-])[O-].[Cs+].[Cs+] |

Introduction

Chemical Identity and Structural Overview

Cesium bicarbonate, with the chemical formula CsHCO₃, consists of a cesium cation (Cs⁺) and a bicarbonate anion (HCO₃⁻). Its molecular weight is calculated as 193.93 g/mol based on the atomic weights of cesium (132.91 g/mol), hydrogen (1.01 g/mol), carbon (12.01 g/mol), and oxygen (48.00 g/mol) . Unlike cesium carbonate, which is a stronger base and more hygroscopic, cesium bicarbonate offers moderated basicity, making it suitable for reactions requiring pH control without excessive reactivity .

Comparative Properties of Cesium Bicarbonate and Carbonate

Synthesis and Production

The most established synthesis route for cesium bicarbonate involves the reaction of cesium carbonate with carbon dioxide and water:

This method capitalizes on the high solubility of Cs₂CO₃ in water (261 g/100 mL at 20°C) , allowing efficient conversion under mild conditions. The reaction is typically conducted at ambient temperature, with gaseous CO₂ bubbled through an aqueous suspension of cesium carbonate .

Physicochemical Properties

While detailed thermodynamic data for cesium bicarbonate are sparse, its behavior can be inferred from related alkali bicarbonates:

-

Solubility: Like sodium and potassium bicarbonates, CsHCO₃ is highly water-soluble, though exact solubility values are unreported in literature.

-

Stability: Decomposes upon heating, releasing CO₂ and forming cesium carbonate:

-

Basicity: Aqueous solutions of CsHCO₃ have a pH of ~8–9, milder than Cs₂CO₃ (pH 10–12) .

Applications in Organic Synthesis

Cesium bicarbonate has emerged as a strategic reagent in regioselective alkylation, as demonstrated in a 2022 study . Key findings include:

Regioselective Alkylation of Dihydroxybenzaldehydes

In acetonitrile at 80°C, CsHCO₃ mediated the alkylation of 2,4-dihydroxybenzaldehyde with 1,2-dibromoethane, yielding 4-alkylated products with 61% NMR yield—significantly higher than Cs₂CO₃ (15%) or potassium carbonate (53%) .

Table 1: Base Screening for Alkylation of 2,4-Dihydroxybenzaldehyde

| Base | Yield of 2a (%) |

|---|---|

| CsHCO₃ | 61 |

| K₂CO₃ | 53 |

| Cs₂CO₃ | 15 |

| NaHCO₃ | <3 |

This selectivity arises from CsHCO₃’s ability to deprotonate phenolic hydroxyl groups without over-basifying the reaction medium, minimizing side reactions .

Substrate Scope and Scalability

The protocol tolerates diverse electrophiles, including alkyl bromides with ether (-OR) and hydroxyl (-OH) functionalities. For example, reaction with 2-bromoethanol produced the cyclized product 9a in 72% isolated yield .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume